4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 478040-47-0
VCID: VC5075230
InChI: InChI=1S/C10H15NO3S/c1-9-2-3-10(14-9)8-11-4-6-15(12,13)7-5-11/h2-3H,4-8H2,1H3
SMILES: CC1=CC=C(O1)CN2CCS(=O)(=O)CC2
Molecular Formula: C10H15NO3S
Molecular Weight: 229.29

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione

CAS No.: 478040-47-0

Cat. No.: VC5075230

Molecular Formula: C10H15NO3S

Molecular Weight: 229.29

* For research use only. Not for human or veterinary use.

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione - 478040-47-0

Specification

CAS No. 478040-47-0
Molecular Formula C10H15NO3S
Molecular Weight 229.29
IUPAC Name 4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide
Standard InChI InChI=1S/C10H15NO3S/c1-9-2-3-10(14-9)8-11-4-6-15(12,13)7-5-11/h2-3H,4-8H2,1H3
Standard InChI Key QPGOZGJABIEIRT-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CN2CCS(=O)(=O)CC2

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

The compound’s IUPAC name, 4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide, reflects its core structure: a six-membered thiazinane ring (1,4-thiazinane) with two sulfonyl oxygen atoms at positions 1 and 1, substituted at position 4 by a (5-methylfuran-2-yl)methyl group . Its molecular formula is C₁₀H₁₅NO₃S, corresponding to a molecular weight of 229.30 g/mol .

Synonyms and Registry Identifiers

This compound is cataloged under multiple aliases, including 478040-47-0 (CAS Registry Number), 4-((5-methylfuran-2-yl)methyl)thiomorpholine 1,1-dioxide, and Bionet2_000483 . Additional identifiers include CHEMBL1407936 (ChEMBL ID) and MFCD02186154 (MFCD number), which facilitate cross-referencing across chemical databases .

Structural Analysis

2D and 3D Conformational Features

The compound’s 2D structure (Figure 1) reveals a thiomorpholine-1,1-dioxide backbone with a furylmethyl substituent. The SMILES notation CC1=CC=C(O1)CN2CCS(=O)(=O)CC2 encodes this arrangement, highlighting the sulfonyl groups and the methylfuran attachment .

Table 1: Key Structural Descriptors

PropertyValue
Topological Polar SA58.9 Ų
Heavy Atom Count15
Defined Stereocenters0
Complexity Score295

The 3D conformer (PubChem CID 3652335) demonstrates a chair-like thiazinane ring with axial sulfonyl groups, as computed using PubChem’s molecular modeling tools . The furylmethyl side chain adopts a pseudo-equatorial orientation to minimize steric clashes.

Spectroscopic Signatures

While experimental NMR or IR data remain unpublished, computational predictions suggest characteristic signals:

  • ¹H NMR: Methyl groups (δ 1.8–2.1 ppm), furan protons (δ 6.1–7.3 ppm), and methylene bridges (δ 3.4–4.2 ppm).

  • IR: Strong sulfonyl stretches near 1150 cm⁻¹ (asymmetric) and 1320 cm⁻¹ (symmetric) .

Physicochemical Properties

Solubility and Partitioning

The compound’s aqueous solubility exceeds 34.4 μg/mL at pH 7.4, as estimated by PubChem’s algorithms . Its logP (octanol-water) is predicted to be 1.2 ± 0.3, indicating moderate lipophilicity suitable for transmembrane permeability in drug discovery contexts .

Stability and Reactivity

The sulfonyl groups confer high oxidative stability, while the furan ring may undergo electrophilic substitution at the α-position. No degradation studies are available, but analogues like 4-methylthiomorpholine 1,1-dioxide exhibit melting points of 84–88°C, suggesting similar thermal resilience .

Synthetic Routes and Modifications

Proposed Synthesis Pathways

Though no explicit protocols exist for this compound, a plausible route involves:

  • Thiomorpholine Oxidation: Treating 4-[(5-methylfuran-2-yl)methyl]thiomorpholine with hydrogen peroxide to install sulfonyl groups.

  • Mannich Reaction: Coupling 5-methylfurfuryl alcohol to a thiomorpholine precursor via aminomethylation.

Derivative Exploration

Structural analogs such as 4-methylthiomorpholine 1,1-dioxide (CAS 25343-91-3) have been synthesized via ring-closing metathesis or cyclization of β-amino thioethers . These methods could be adapted to introduce the furylmethyl substituent.

ParameterRecommendation
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood required
StorageCool, dry, inert atmosphere

Environmental Impact

The compound’s biodegradability and ecotoxicity remain unstudied. Its moderate logP suggests potential bioaccumulation risks, warranting further ecotoxicological assessment.

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